Cas no 179113-89-4 (3,5-difluorobenzophenone)

3,5-difluorobenzophenone 化学的及び物理的性質
名前と識別子
-
- 3,5-difluorobenzophenone
- (3,5-difluorophenyl)-phenylmethanone
- (3,5-Difluorophenyl)(phenyl)methanone
- 3,5-difluorophenyl phenyl ketone
- fr cf evr
- 3,5-Difluorobenzophenone97%
- 3,5-Difluorobenzophenone 97%
- 3,5-DIFLUOROBENZOPHENONE, 98+%
- MFCD00061140
- SCHEMBL2012795
- FT-0614597
- AKOS009157607
- A812428
- (3,5-Difluorophenyl)(phenyl)methanone #
- CS-0186057
- Methanone, (3,5-difluorophenyl)phenyl-
- F20976
- PS-7905
- DTXSID20341043
- 179113-89-4
- SY227742
- DTXCID40292124
- (3,5-Difluorophenyl)-phenyl-methanone
-
- MDL: MFCD00061140
- インチ: InChI=1S/C13H8F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H
- InChIKey: PNRLNUIMFIMZLI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
- BRN: 7919206
計算された属性
- せいみつぶんしりょう: 218.05400
- どういたいしつりょう: 218.054
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 17.1A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.239
- ゆうかいてん: 57-59°C
- ふってん: 117°C 5mm
- フラッシュポイント: 116-118°C/5mm
- 屈折率: 1.549
- PSA: 17.07000
- LogP: 3.19580
- ようかいせい: 水に溶けない
3,5-difluorobenzophenone セキュリティ情報
3,5-difluorobenzophenone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
3,5-difluorobenzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 004787-250mg |
3,5-Difluorobenzophenone |
179113-89-4 | 97% | 250mg |
$12.00 | 2024-07-19 | |
Oakwood | 004787-1g |
3,5-Difluorobenzophenone |
179113-89-4 | 97% | 1g |
$20.00 | 2024-07-19 | |
eNovation Chemicals LLC | Y1054920-25g |
Methanone, (3,5-difluorophenyl)phenyl- |
179113-89-4 | 95% | 25g |
$125 | 2024-06-07 | |
Fluorochem | 004787-1g |
3,5-Difluorobenzophenone |
179113-89-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
TRC | D445443-100mg |
3,5-Difluorobenzophenone |
179113-89-4 | 100mg |
$ 80.00 | 2022-06-05 | ||
TRC | D445443-10mg |
3,5-Difluorobenzophenone |
179113-89-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
Apollo Scientific | PC2695D-25g |
3,5-Difluorobenzophenone |
179113-89-4 | 97% | 25g |
£48.00 | 2025-02-21 | |
Apollo Scientific | PC2695D-5g |
3,5-Difluorobenzophenone |
179113-89-4 | 97% | 5g |
£15.00 | 2025-02-21 | |
A2B Chem LLC | AB01919-5g |
3,5-Difluorobenzophenone |
179113-89-4 | 95% | 5g |
$10.00 | 2024-01-03 | |
1PlusChem | 1P00279B-10g |
Methanone, (3,5-difluorophenyl)phenyl- |
179113-89-4 | 95% | 10g |
$22.00 | 2023-12-20 |
3,5-difluorobenzophenone 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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S. Ahmed Chem. Commun., 2009, 6421-6423
3,5-difluorobenzophenoneに関する追加情報
Introduction to 3,5-Difluorobenzophenone (CAS No. 179113-89-4)
3,5-Difluorobenzophenone is a versatile organic compound with the CAS number 179113-89-4. This compound belongs to the class of aryl ketones and is widely recognized for its unique chemical properties and diverse applications in various industries. The molecule consists of a benzophenone backbone with two fluorine atoms substituted at the 3 and 5 positions of the aromatic ring. This substitution pattern imparts distinct electronic and steric properties to the compound, making it a valuable intermediate in organic synthesis.
The synthesis of 3,5-difluorobenzophenone typically involves the Friedel-Crafts acylation reaction or other electrophilic aromatic substitution methods. The compound is known for its high thermal stability and reactivity under specific conditions, which makes it an ideal precursor for the preparation of advanced materials such as fluorinated polymers and pharmaceutical intermediates. Recent studies have highlighted its potential in the development of novel drug delivery systems due to its ability to enhance drug solubility and bioavailability.
In terms of applications, 3,5-difluorobenzophenone has found significant use in the pharmaceutical industry as a building block for synthesizing complex molecules with therapeutic potential. For instance, it has been employed in the construction of antiviral agents and anticancer drugs. Its fluorinated structure contributes to improved pharmacokinetic properties, such as enhanced metabolic stability and reduced toxicity.
Moreover, 3,5-difluorobenzophenone plays a crucial role in material science as a precursor for synthesizing advanced materials like fluorinated polycarbonates and polyimides. These materials exhibit excellent mechanical strength, thermal stability, and resistance to environmental degradation, making them suitable for aerospace and electronic applications.
Recent research has also explored the use of 3,5-difluorobenzophenone in photocatalysis and energy storage systems. Its ability to act as a photosensitizer in photocatalytic reactions has opened new avenues for sustainable chemical transformations. Additionally, studies have demonstrated its potential as an electrolyte additive in lithium-ion batteries, enhancing their cycling stability and energy density.
The global demand for 3,5-difluorobenzophenone continues to grow due to its expanding applications across multiple sectors. Market analysis indicates a steady increase in its production volumes, driven by advancements in synthetic methodologies and growing interest from pharmaceutical and materials research communities.
In conclusion, 3,5-difluorobenzophenone (CAS No. 179113-89-4) is a multifaceted compound with immense potential in various fields. Its unique chemical properties and versatility make it an essential intermediate in modern organic synthesis. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in both academic and industrial settings.
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